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molecular formula C8H8F3N B1355347 2-Methyl-4-(trifluoromethyl)aniline CAS No. 67169-22-6

2-Methyl-4-(trifluoromethyl)aniline

Cat. No. B1355347
M. Wt: 175.15 g/mol
InChI Key: PAXQXJDYVORMOO-UHFFFAOYSA-N
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Patent
US06747047B2

Procedure details

Concentrated hydrochloric acid (16 mL) was added dropwise at a moderate rate to a heterogeneous mixture of 2-methyl-4-(trifluoromethyl)benzenamine (14 g, 80 mmol) and 120 mL of water while stirring vigorously. A thick suspension resulted which was stirred for 20 minutes, diluted with 280 mL of water and cooled to 5° C. A solution of sodium nitrite (5.5 g, 80 mmol) and 25 mL of water was added slowly to the reaction suspension. After stirring for 30 minutes at 5° C. a solution resulted which was stirred cold for 30 more minutes and then neutralized with potassium carbonate. This diazonium salt solution was then added portionwise via cannula to a stirred, 95° C. mixture of potassium cyanide (22 g, 0.34 mole), copper sulfate pentahydrate (20 g, 80 mmol) and 140 mL of water. After the addition the mixture was stirred for 30 minutes at 95° C. and then allowed to cool to room temperature. Ether was added and the heterogeneous mixture was filtered through celite. The solids were washed with ether, and the filtrate was partitioned. The aqueous phase was extracted with ether, and the combined organic extracts were dried over magnesium sulfate and concentrated under reduced pressure to afford 13.1 g of the title compound as brown oil.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
22 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
catalyst
Reaction Step Five
Name
Quantity
140 mL
Type
solvent
Reaction Step Five
Name
Quantity
280 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:4]=1N.N([O-])=O.[Na+].C(=O)([O-])[O-].[K+].[K+].[C-:24]#[N:25].[K+]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].CCOCC>[CH3:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:4]=1[C:24]#[N:25] |f:2.3,4.5.6,7.8,10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
Cl
Name
Quantity
14 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C(F)(F)F)N
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
22 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
20 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
280 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick suspension resulted which
STIRRING
Type
STIRRING
Details
was stirred for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at 5° C. a solution
Duration
30 min
CUSTOM
Type
CUSTOM
Details
resulted which
STIRRING
Type
STIRRING
Details
was stirred cold for 30 more minutes
ADDITION
Type
ADDITION
Details
After the addition the mixture
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes at 95° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the heterogeneous mixture was filtered through celite
WASH
Type
WASH
Details
The solids were washed with ether
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C#N)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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